1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine
Description
1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine is a piperazine derivative featuring a benzoyl group at the 1-position and a 4-methoxybenzenesulfonyl group at the 4-position.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-7-9-17(10-8-16)25(22,23)20-13-11-19(12-14-20)18(21)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSNBLHBNKMWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186875 | |
| Record name | [4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423754-21-6 | |
| Record name | [4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423754-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine typically involves the reaction of piperazine with benzoyl chloride and 4-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit pyruvate kinase, affecting cellular metabolism and energy production .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their substituent variations are summarized below:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The 4-methoxy group in the target compound enhances resonance stabilization compared to nitro (electron-withdrawing) groups in analogues like 7c and I. This may improve receptor binding in neurological targets (e.g., serotonin or adenosine receptors) .
- Lipophilicity and Solubility: Bromine or chlorine substituents (e.g., in II and 5a–g) increase lipophilicity but reduce aqueous solubility. The target compound’s methoxy group balances moderate solubility with membrane permeability .
Solubility and Pharmacokinetic Properties
Piperazine derivatives with spacers (e.g., ethylene or methylene) between the core and substituents exhibit improved solubility. For example:
- Compound 8ac (ethylene spacer): Solubility >80 μM at pH 2.0 and 6.3.
- Compound 8j (methylene spacer): Solubility ~60 μM at pH 6.4.
Receptor Binding and Selectivity
- Adenosine A2A Receptor (hA2AAR): Piperazine derivatives with benzyl or phenyl groups (e.g., compound 3, Ki = 58 nM) show higher affinity than piperidine analogues (Ki = 594 nM). The target compound’s 4-methoxybenzenesulfonyl group may mimic benzyl/phenyl interactions, suggesting strong hA2AAR binding .
- Serotonin 5-HT1A Receptor: Subnanomolar affinity is achieved with three-carbon alkyl linkers and acetylated coumarin-piperazine hybrids (e.g., 3d, Ki <1 nM).
Cytotoxicity and Anticancer Activity
Derivatives with 4-chlorobenzhydryl groups (e.g., 5a–g) exhibit potent growth inhibition (IC50 <10 μM) in liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cells. The target compound’s methoxy group may reduce cytotoxicity compared to chloro analogues but could mitigate off-target effects .
Metabolic Stability
Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation. For example:
- Compound 8ac: Stable in vivo due to ethylene spacer.
- Target compound: The 4-methoxy group may slow oxidation compared to unsubstituted piperazines, as seen in Sch-350634 (a CCR5 antagonist with improved oral bioavailability) .
Biological Activity
1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine is a synthetic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperazine core substituted with a benzoyl group and a methoxybenzenesulfonyl group. Its chemical formula is and it has a molecular weight of 348.42 g/mol. The presence of the sulfonyl and methoxy groups may enhance its solubility and biological activity.
Antimicrobial Properties
Research indicates that piperazine derivatives exhibit significant antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains, including drug-resistant species.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.78 µg/mL |
| Escherichia coli | 1.56 µg/mL |
| Pseudomonas aeruginosa | 2.34 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing the effects on human breast cancer cells (MCF-7), the compound demonstrated:
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in cytosolic fractions.
Neuropharmacological Effects
Piperazine derivatives are known to interact with neurotransmitter systems, particularly those involving acetylcholine. Preliminary data suggest that this compound may exhibit acetylcholinesterase inhibitory activity, which could have implications for neurodegenerative diseases such as Alzheimer's.
Table 2: Acetylcholinesterase Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Standard Inhibitor (Donepezil) | 10 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, enhancing inhibitory effects on enzymes like acetylcholinesterase.
- Cellular Uptake : The methoxy group may improve lipophilicity, promoting cellular uptake and bioavailability.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
